N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyrazole carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of 4-methoxyaniline with 1-methyl-1H-pyrazole-3-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its inhibition of kinases can interfere with cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- N-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- N-(4-Methoxyphenyl)sulfonyl-D-alanine
Uniqueness
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of a methoxyphenyl group and a pyrazole carboxamide moiety. This structure imparts specific chemical properties that make it particularly effective as an enzyme inhibitor and a building block for more complex molecules. Its versatility in undergoing various chemical reactions also adds to its uniqueness .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)12(16)13-9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,13,16) |
InChI Key |
UWURYCRQHPDXDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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